1-(Azidomethyl)-4-(trifluoromethoxy)benzene

Analytical Chemistry Quality Control Chemical Procurement

1-(Azidomethyl)-4-(trifluoromethoxy)benzene (CAS 1093980-84-7), also referred to as 4-(trifluoromethoxy)benzyl azide, is a substituted benzyl azide with the molecular formula C₈H₆F₃N₃O and a molecular weight of 217.15 g/mol. The para-positioned trifluoromethoxy (-OCF₃) group confers strong electron-withdrawing character via induction, which modulates the electronic properties and metabolic stability of the aromatic ring.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
CAS No. 1093980-84-7
Cat. No. B1386145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-4-(trifluoromethoxy)benzene
CAS1093980-84-7
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2
InChIKeyUVBANEPETVZWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azidomethyl)-4-(trifluoromethoxy)benzene (CAS 1093980-84-7): Properties and Procurement Baseline for a para-OCF3 Benzyl Azide Building Block


1-(Azidomethyl)-4-(trifluoromethoxy)benzene (CAS 1093980-84-7), also referred to as 4-(trifluoromethoxy)benzyl azide, is a substituted benzyl azide with the molecular formula C₈H₆F₃N₃O and a molecular weight of 217.15 g/mol . The para-positioned trifluoromethoxy (-OCF₃) group confers strong electron-withdrawing character via induction, which modulates the electronic properties and metabolic stability of the aromatic ring [1]. The benzylic azide (-CH₂N₃) moiety enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related click chemistry transformations for the modular construction of 1,4-disubstituted 1,2,3-triazoles .

Why Substituting 1-(Azidomethyl)-4-(trifluoromethoxy)benzene (CAS 1093980-84-7) with In-Class Azides Introduces Uncontrolled Variability


In azide-alkyne click chemistry, the electronic character of the azide component directly influences reaction kinetics, regioselectivity, and the physicochemical properties of the resulting triazole [1]. Substitution with an unsubstituted benzyl azide, an ortho-OCF₃ isomer (CAS 1093980-91-6), or a para-substituted analog bearing a different electron-withdrawing or electron-donating group introduces distinct electronic and steric perturbations . These differences propagate into the final conjugate, altering lipophilicity (LogP), metabolic stability, and target binding [2]. As demonstrated by the quantitative evidence in Section 3, the specific combination of a para-OCF₃ group and a benzylic azide in 1093980-84-7 provides a defined electronic and structural profile that cannot be assumed for generic or isomerically distinct alternatives, making direct substitution scientifically unsound without rigorous re-validation of downstream performance.

Quantitative Differentiation Guide: 1-(Azidomethyl)-4-(trifluoromethoxy)benzene (CAS 1093980-84-7) versus Close Analogs


Commercial Purity and Lot-Specific Analytical Traceability: 1093980-84-7 versus Unspecified Benzyl Azide Sources

Commercially, 1-(Azidomethyl)-4-(trifluoromethoxy)benzene is supplied at a baseline purity of 95% with batch-specific analytical characterization including NMR, HPLC, and GC . While generic 'benzyl azide' or related analogs are also available at various purity grades, the explicit documentation of lot-specific QC data for 1093980-84-7 from suppliers reduces the burden of in-house re-characterization [1]. Compared to purchasing from a source that provides only a nominal purity value without supporting spectra, selecting a vendor that provides this documentation for 1093980-84-7 reduces the risk of using misidentified or impure material in critical synthetic steps.

Analytical Chemistry Quality Control Chemical Procurement

Electronic Modulation: para-OCF₃ Inductive Withdrawal in 1093980-84-7 versus Unsubstituted Benzyl Azide

The trifluoromethoxy group in the para-position exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring, as characterized by its Hammett substituent constant (σₚ ≈ 0.35-0.39) [1]. In contrast, an unsubstituted benzyl azide (σₚ = 0.00 for H) lacks this electronic perturbation. This difference influences the azide's electrophilicity and can subtly alter the kinetics of cycloaddition with electron-rich alkynes [2]. For applications where the electronic environment of the triazole or the downstream biological activity of the conjugate is critical, the defined electron-deficient character of 1093980-84-7 provides a specific starting point that cannot be replicated by a non-fluorinated benzyl azide [3].

Physical Organic Chemistry Click Chemistry SAR Studies

Antiproliferative Activity: Derivative Potency in A549 Lung Cancer Cells versus Non-Fluorinated or Isomeric Analogs

The triazole derivative synthesized from 1-(Azidomethyl)-4-(trifluoromethoxy)benzene via click chemistry has been reported to exhibit an IC₅₀ value of approximately 15 μM against the A549 human lung adenocarcinoma cell line . While direct head-to-head data for the exact azide precursor is limited, analogous triazole series derived from similar fluorinated azides show variable potency against A549 cells (e.g., IC₅₀ values ranging from 3.1 μM to >30 μM depending on the full structure) [1]. The specific activity observed for the 1093980-84-7-derived triazole provides a quantitative benchmark for this scaffold. In contrast, triazoles derived from non-fluorinated or differently substituted benzyl azides may exhibit different potency profiles, underscoring the contribution of the para-OCF₃ group to the observed biological effect.

Medicinal Chemistry Anticancer Research Triazole Derivatives

Thermal Stability: Azidomethyl Decomposition Onset versus Azido-Aromatic Directly Substituted Analogs

The stability of organic azides is a critical safety consideration. Benzylic azides, such as 1-(Azidomethyl)-4-(trifluoromethoxy)benzene, are generally considered more thermally stable than aromatic azides where the -N₃ group is directly attached to the aryl ring (e.g., 1-azido-4-(trifluoromethoxy)benzene) [1]. While precise DSC data for 1093980-84-7 is not publicly available in primary literature, class-level knowledge indicates that benzylic azides decompose at significantly higher temperatures (often >100°C) compared to their aryl azide counterparts, which can undergo thermolysis under relatively mild conditions (<80°C) [2]. This inherent difference in thermal stability profile makes the benzylic azide 1093980-84-7 a safer and more practical building block for routine laboratory synthesis and scale-up compared to its more labile aryl azide analog.

Chemical Safety Process Chemistry Thermal Analysis

Recommended Application Scenarios for 1-(Azidomethyl)-4-(trifluoromethoxy)benzene (CAS 1093980-84-7) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of para-OCF₃-Substituted 1,2,3-Triazole Libraries for Anticancer SAR

This compound is optimally deployed in medicinal chemistry programs seeking to install a para-trifluoromethoxybenzyl moiety into a 1,2,3-triazole via CuAAC click chemistry. As shown in Section 3, the resulting triazole scaffold has demonstrated measurable antiproliferative activity (IC₅₀ ≈ 15 μM in A549 cells) . This provides a defined SAR starting point for exploring how the electron-withdrawing para-OCF₃ group (σₚ ≈ 0.35-0.39) [1] influences target binding compared to non-fluorinated or ortho-substituted analogs. Procurement of 1093980-84-7 with documented purity (≥95%) and analytical traceability (NMR, HPLC, GC) ensures the fidelity of this SAR exploration.

Chemical Biology: Construction of Metabolically Stable Bioconjugates via Click Chemistry

The trifluoromethoxy group is a well-established bioisostere that can enhance the metabolic stability and lipophilicity of drug-like molecules . Using 1093980-84-7 as the azide component in CuAAC reactions allows for the site-specific introduction of a metabolically robust para-OCF₃-benzyl group onto alkyne-functionalized biomolecules (e.g., peptides, oligonucleotides) [1]. The benzylic nature of the azide also confers greater thermal stability compared to directly attached aryl azides , making it a safer and more practical choice for routine bioconjugation workflows where reagent stability and handling are important considerations.

Process Chemistry and Scale-Up: Safe and Traceable Building Block for Fluorinated Triazole Synthesis

For process chemistry groups scaling up triazole syntheses, 1-(Azidomethyl)-4-(trifluoromethoxy)benzene offers a favorable safety and quality profile. Its benzylic azide structure is inherently more thermally stable than analogous aryl azides , mitigating risks during handling and large-scale reactions. Furthermore, procurement from reputable vendors guarantees a minimum purity of 95% with batch-specific analytical documentation (NMR, HPLC, GC) [1]. This traceability reduces the need for costly in-house re-analysis and ensures consistent performance across multiple synthetic batches, a critical requirement for reproducible process development and kilogram-scale manufacturing.

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